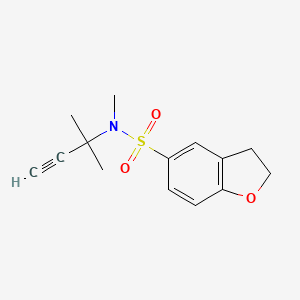![molecular formula C15H18N2O2S B7680221 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine, also known as NSC 745887, is a chemical compound that has been studied for its potential use in cancer treatment. This compound is a small molecule inhibitor of the protein kinase, PAK1, which is involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
作用机制
PAK1 is a serine/threonine protein kinase that is activated by binding to small GTPases such as Rac1 and Cdc42. Once activated, PAK1 phosphorylates downstream targets that regulate cell proliferation, survival, and migration. 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 binds to the ATP-binding site of PAK1 and inhibits its kinase activity, leading to downstream effects on cell signaling pathways.
Biochemical and Physiological Effects:
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting PAK1 activity in vitro and in vivo. However, like all small molecule inhibitors, 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has limitations in terms of specificity and off-target effects. Further studies are needed to determine the optimal dose and treatment regimen for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887.
未来方向
There are several future directions for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 research. First, additional studies are needed to determine the optimal dose and treatment regimen for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in different types of cancer. Second, studies are needed to determine the safety and toxicity of 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in animal models and humans. Third, studies are needed to identify biomarkers that can predict response to 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 treatment. Fourth, studies are needed to determine the efficacy of 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, studies are needed to develop more potent and specific PAK1 inhibitors that can be used in cancer treatment.
合成方法
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 can be synthesized using a multi-step process that involves the reaction of 4-bromomethyl-2-chloropyridine with 4-(2-methoxyethoxy)benzenethiol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887.
科学研究应用
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been studied for its potential use in cancer treatment. PAK1 is overexpressed in many types of cancer, including breast, prostate, lung, and pancreatic cancer, and has been shown to promote tumor growth and metastasis. Inhibition of PAK1 activity by 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
4-[[4-(2-methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-18-8-9-19-13-2-4-14(5-3-13)20-11-12-6-7-17-15(16)10-12/h2-7,10H,8-9,11H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRVPRVJVAMHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)SCC2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)
![2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7680156.png)


![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)


![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)

![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)